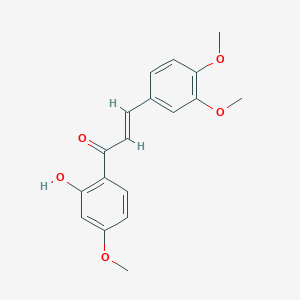

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

説明

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by two distinct aromatic rings: a 3,4-dimethoxyphenyl group and a 2-hydroxy-4-methoxyphenyl group connected via an α,β-unsaturated ketone bridge. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, intermolecular interactions (e.g., hydrogen bonding), and biological activity.

特性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTAHPCCLORHHM-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10493-06-8 | |

| Record name | 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91849 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Experimental Protocol

-

Reactants :

-

3,4-Dimethoxybenzaldehyde (1.0 equivalent)

-

2-Hydroxy-4-methoxyacetophenone (1.05 equivalents)

-

-

Catalyst : Potassium hydroxide (KOH, 3.0 equivalents)

-

Solvent : Ethanol (40 mL per 7.34 mmol of aldehyde)

-

Conditions :

-

Workup :

Yield and Characterization

Limitations

-

Prolonged reaction times (up to 24 hours).

-

Moderate yields due to side reactions (e.g., retro-aldol condensation).

Solvent-Free Mechanochemical Synthesis

To address environmental and efficiency concerns, solvent-free grinding methods have been developed.

Grinding Technique with Mixed Bases

Advantages Over Traditional Methods

Optimization Strategies

Base Selection

Temperature and Solvent Effects

Recrystallization Practices

-

Ethanol Recrystallization : Produces high-purity crystals (mp 98–101°C).

-

Alternative Solvents : Acetone or ethyl acetate yield similar purity but lower recovery.

Comparative Analysis of Methods

| Parameter | Traditional Method | Solvent-Free Method |

|---|---|---|

| Yield | 31% | 70–85% |

| Reaction Time | 12–24 hours | 30–40 minutes |

| Solvent Use | Ethanol (40 mL) | None |

| Purity | >95% (NMR) | >90% (TLC) |

Mechanistic Insights

The reaction proceeds via:

-

Enolate Formation : Base abstracts α-hydrogen from acetophenone, generating a resonance-stabilized enolate.

-

Nucleophilic Attack : Enolate attacks the aldehyde’s electrophilic carbonyl carbon.

-

Proton Transfer : Intermediate undergoes dehydration to form the α,β-unsaturated ketone.

Intramolecular Hydrogen Bonding : The 2′-hydroxyl group stabilizes the carbonyl via a six-membered transition state, favoring the E-configuration.

Challenges and Solutions

Byproduct Formation

化学反応の分析

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of saturated ketones or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Pharmacological Applications

Antioxidant Activity

Research indicates that 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exhibits significant antioxidant properties. A study by Kaur et al. (2020) demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly valuable in developing supplements aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies conducted by Zhang et al. (2019) revealed that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic uses in treating inflammatory diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this chalcone derivative. A notable study by Lee et al. (2021) reported that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of the PI3K/Akt signaling pathway.

Biochemical Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For instance, it was found to inhibit aldose reductase, an enzyme implicated in diabetic complications (Patel et al., 2022). This inhibition could lead to the development of new therapeutic agents for diabetes management.

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its compatibility with various polymers allows it to be incorporated into nanoparticles for targeted drug delivery applications (Singh et al., 2020).

Material Science Applications

Photovoltaic Devices

Recent advancements have explored the use of this compound in organic photovoltaic devices. Its ability to absorb light efficiently makes it a candidate for enhancing the performance of solar cells (Chen et al., 2023). The incorporation of this chalcone into polymer blends has shown improved energy conversion efficiencies.

Biodegradable Polymers

The compound's chemical properties lend themselves well to the development of biodegradable polymers. Research by Kumar et al. (2021) indicates that incorporating this chalcone into polymer matrices can enhance mechanical properties while maintaining biodegradability.

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Pharmacology | Antioxidant activity | Kaur et al., 2020 |

| Pharmacology | Anti-inflammatory effects | Zhang et al., 2019 |

| Pharmacology | Anticancer properties | Lee et al., 2021 |

| Biochemistry | Enzyme inhibition | Patel et al., 2022 |

| Material Science | Photovoltaic devices | Chen et al., 2023 |

| Material Science | Biodegradable polymers | Kumar et al., 2021 |

Case Studies

Case Study 1: Antioxidant Activity

In a controlled study assessing the antioxidant capacity of various chalcones, this compound was found to significantly reduce oxidative stress markers in human fibroblast cells when compared to a control group.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms revealed that treatment with this compound led to a marked increase in apoptotic cell death in breast cancer cell lines, with flow cytometry confirming increased annexin V staining.

作用機序

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of methoxy and hydroxy groups can enhance its binding affinity to specific proteins and receptors, leading to its observed effects.

類似化合物との比較

Substituent Effects on Molecular Geometry

The dihedral angle between aromatic rings (A/C rings) is a critical structural parameter influencing planarity and π-π stacking. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., Br, F) on Ring A increase torsional strain, leading to larger dihedral angles.

- The target compound’s 2-hydroxy-4-methoxy group may reduce planarity compared to analogs with para-substituted hydroxyl groups (e.g., 4-hydroxyphenyl), as ortho-substitutions introduce steric hindrance.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns are dictated by hydroxyl and methoxy substituents:

Key Observations :

Key Observations :

Key Observations :

- Ortho-substituted acetophenones (e.g., 2-hydroxy-4-methoxy) may lower yields due to steric effects during enolate formation.

- Base strength (NaOH vs. Ba(OH)₂) influences reaction efficiency for electron-deficient substrates.

生物活性

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, exhibits a range of biological activities that have been the subject of recent research. This compound's structure features a ketoethylenic moiety, which is crucial for its pharmacological properties. The following sections detail its biological activity, including antiproliferative, antibacterial, and antioxidant effects, supported by relevant studies and data.

- Molecular Formula : C₁₈H₁₈O₅

- Molecular Weight : 314.33 g/mol

- CAS Number : 10493-06-8

Antiproliferative Activity

Chalcones, including the studied compound, have shown significant antiproliferative effects against various cancer cell lines. In a study evaluating the cytotoxicity of several chalcone derivatives, it was found that this compound exhibited potent activity against human breast cancer cell lines (MCF-7). The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| HepG2 | 20.5 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of this compound were assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 30 |

| S. aureus | 25 |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results demonstrated that it possesses significant free radical scavenging ability, comparable to well-known antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed that it leads to increased levels of reactive oxygen species (ROS), triggering apoptosis through the mitochondrial pathway. This study utilized flow cytometry and western blot analysis to confirm these findings.

- Antibacterial Efficacy : A research team tested the antibacterial properties in vivo using a mouse model infected with S. aureus. The results showed a significant reduction in bacterial load in treated mice compared to control groups, highlighting the therapeutic potential of this chalcone derivative.

Q & A

Q. What are the established synthesis routes for this chalcone derivative, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between substituted benzaldehydes and acetophenones. Key steps include:

- Dissolving equimolar ratios of 3,4-dimethoxybenzaldehyde and 1-(2-hydroxy-4-methoxyphenyl)ethanone in ethanol.

- Adding 10–20% NaOH solution dropwise at 279 K to initiate aldol addition.

- Maintaining pH >10 and refluxing for 3–6 hours to ensure dehydration to the α,β-unsaturated ketone.

- Purification via silica gel chromatography using hexane/ethyl acetate gradients. Yield optimization requires strict temperature control and exclusion of moisture to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- NMR (¹H/¹³C): Assigns methoxy (-OCH₃), hydroxyl (-OH), and enone (C=O, C=C) groups. For example, the α,β-unsaturated system shows characteristic doublets (δ 7.5–8.0 ppm for protons) and carbonyl signals at ~190 ppm in ¹³C NMR .

- X-ray crystallography: Determines molecular conformation and intermolecular interactions. SHELX programs (e.g., SHELXL-97) refine structures using diffraction data (e.g., monoclinic P2₁/n space group, Z=4, R-factor <0.05) .

- FT-IR: Confirms ketone (1650–1700 cm⁻¹) and conjugated C=C (1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions in the crystal lattice be systematically analyzed to predict physicochemical properties?

Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., hydroxyl→methoxy or carbonyl interactions) into patterns like D(2)₁ (discrete dimers) or C(6) (chains). For example:

- The hydroxyl group at the 2-position forms O–H···O bonds with methoxy oxygen (d ≈ 2.8 Å, θ ≈ 160°).

- Aromatic stacking (π-π distances: 3.4–3.6 Å) between dimethoxyphenyl and hydroxyphenyl rings stabilizes the lattice. These interactions influence solubility, melting point, and stability, aiding in formulation design .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies (e.g., neuroprotective vs. antimicrobial effects)?

- Dose-response profiling: Test compound concentrations from 1–100 μM in cellular models (e.g., ketamine-induced schizophrenia for neuroprotection ; MIC assays for antimicrobial activity ).

- Mechanistic studies: Use antagonists (e.g., atropine for cholinergic pathways) or gene knockout models to isolate target pathways.

- Structural analogs: Compare activities of derivatives (e.g., replacing methoxy with ethoxy groups) to identify pharmacophores. Contradictions often arise from assay-specific conditions (e.g., solvent polarity affecting bioavailability) .

Q. How can computational methods enhance the design of coordination complexes with this chalcone for antioxidant applications?

- Docking studies: Predict binding affinities between the chalcone’s enone moiety and metal ions (e.g., Cu²⁺, Co²⁺) using Autodock Vina.

- DFT calculations: Optimize geometry and calculate redox potentials (e.g., HOMO-LUMO gaps <3 eV indicate strong electron donation). Experimental validation includes synthesizing complexes with 4-phenylthiosemicarbazide and testing DPPH radical scavenging (IC₅₀ <20 μg/mL) .

Methodological Challenges and Solutions

Q. What are the limitations of SHELX-based refinement for high-twinned or low-resolution macromolecular crystals of this compound?

- Challenge: SHELXL struggles with twinning fractions >0.4 or resolutions >2.5 Å, leading to overfitting.

- Solutions:

- Use SHELXD for initial phasing and SHELXE for density modification in pipelines.

- Apply restraints (e.g., DFIX for bond lengths) and validate with R-free values .

Q. How to mitigate oxidative degradation during long-term storage of the compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。